Cas no 1804863-72-6 (4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine)

4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine is a versatile organic compound characterized by its unique fluorine and chlorine substituents. This pyridine derivative exhibits excellent stability and tunable reactivity, making it suitable for a range of chemical transformations. Its distinctive hydroxy group enables effective nucleophilic substitutions, while the trifluoromethyl and chloromethyl substituents provide additional electron-withdrawing capabilities. This compound is well-suited for medicinal chemistry applications due to its potential in drug discovery and synthesis of biologically active molecules.
4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine structure
1804863-72-6 structure
商品名:4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine
CAS番号:1804863-72-6
MF:C8H5ClF5NO
メガワット:261.576418638229
CID:4889901

4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine
    • インチ: 1S/C8H5ClF5NO/c9-2-3-1-4(16)15-6(8(12,13)14)5(3)7(10)11/h1,7H,2H2,(H,15,16)
    • InChIKey: VOVBFKMRDNHLGY-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CC(NC(C(F)(F)F)=C1C(F)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 371
  • トポロジー分子極性表面積: 29.1
  • 疎水性パラメータ計算基準値(XlogP): 1.2

4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029026831-500mg
4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine
1804863-72-6 95%
500mg
$1,836.65 2022-04-01
Alichem
A029026831-250mg
4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine
1804863-72-6 95%
250mg
$1,068.20 2022-04-01
Alichem
A029026831-1g
4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine
1804863-72-6 95%
1g
$3,126.60 2022-04-01

4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine 関連文献

4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridineに関する追加情報

Professional Introduction to 4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine (CAS No. 1804863-72-6)

4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine, with the CAS number 1804863-72-6, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in the development of novel therapeutic agents. Its molecular structure incorporates several key functional groups, including a chloromethyl substituent, a difluoromethyl group, a hydroxy moiety, and a trifluoromethyl group, which collectively contribute to its distinctive chemical properties and reactivity.

The significance of this compound lies in its versatility as a building block for synthesizing more complex molecules. In recent years, there has been a growing interest in the development of fluorinated pyridines due to their enhanced metabolic stability and improved bioavailability. The presence of multiple fluorine atoms in the molecule not only influences its electronic properties but also enhances its interaction with biological targets. This makes 4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine an attractive candidate for further exploration in drug discovery.

Recent studies have highlighted the compound's potential in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a precursor in the development of kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The combination of a chloromethyl group and a difluoromethyl substituent allows for facile functionalization, enabling the creation of diverse pharmacophores. This flexibility has been leveraged to design molecules with enhanced binding affinity and selectivity towards specific biological targets.

The hydroxy group in the molecule also plays a critical role in modulating its pharmacological properties. Hydroxylated compounds are known to exhibit improved solubility and reduced toxicity, making them more suitable for clinical applications. Furthermore, the presence of a trifluoromethyl group can influence the metabolic pathways of the resulting drug candidates, potentially leading to longer half-lives and improved therapeutic efficacy.

In the context of modern drug discovery, computational methods have been increasingly employed to predict the biological activity of novel compounds. The structural features of 4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine, particularly the arrangement of its functional groups, have been analyzed using molecular modeling techniques. These studies have provided valuable insights into its potential interactions with biological targets, such as enzymes and receptors. The results suggest that this compound may exhibit inhibitory activity against various therapeutic targets, making it a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the desired molecular framework. The optimization of these synthetic routes has been crucial in making this compound more accessible for research purposes.

Evaluation of the pharmacological properties of 4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine has revealed several interesting findings. In vitro studies have demonstrated its ability to modulate specific signaling pathways associated with diseases such as cancer and inflammation. The compound's interaction with enzymes like kinases has been particularly well-documented, suggesting its potential as an inhibitor in these pathways. Additionally, preliminary in vivo studies have shown promising results regarding its safety profile and bioavailability.

The future prospects of this compound are vast, with ongoing research aimed at expanding its applications in pharmaceuticals. Efforts are being made to develop novel derivatives that exhibit enhanced potency and selectivity. By leveraging combinatorial chemistry and high-throughput screening techniques, researchers hope to identify new analogs with improved therapeutic profiles. The integration of machine learning algorithms into drug discovery processes is also expected to play a significant role in accelerating the development pipeline for compounds like this one.

The impact of fluorinated pyridines on medicinal chemistry cannot be overstated. These compounds have revolutionized the way new drugs are designed and developed by providing chemists with powerful tools for modulating biological activity. The unique properties of 4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine, characterized by its multifunctional structure, make it an invaluable asset in this endeavor. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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